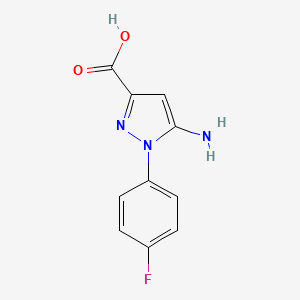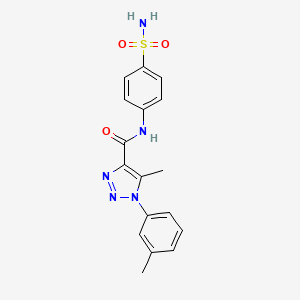
5-methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Some research has been conducted on the synthesis of 1,2,4-triazole derivatives, revealing that these compounds possess antimicrobial properties. Studies show that these derivatives can be effective against a range of microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007; Pokhodylo et al., 2021).
Inhibition of Corrosion
A study on the efficiency of triazole derivatives as corrosion inhibitors for mild steel in acidic media was conducted. These compounds, including similar triazole-based structures, have shown very good inhibition performance, suggesting their utility in corrosion protection applications (Lagrenée et al., 2002).
Proton Conductive Properties
Research into sulfonated polyimide (SPI) copolymers containing triazole derivatives has demonstrated that introducing NH groups, particularly triazole groups, can significantly enhance the proton conductive properties of SPI membranes at low humidity. This indicates their potential application in fuel cell technology (Saito et al., 2010).
Synthesis and Characterization
Several studies focus on the synthesis of triazole derivatives and their structural characterization, exploring the chemistry and potential applications of these compounds in creating novel materials or molecules with specific functions. These include investigations into the crystal structure of triazole compounds and their reactivity, providing foundational knowledge for further applications in material science and medicinal chemistry (L'abbé et al., 2010; Moreno-Fuquen et al., 2019).
Anticancer and Anti-inflammatory Properties
A few compounds structurally related to 5-methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide have been investigated for their anticancer and anti-inflammatory activities. This research contributes to the exploration of triazole derivatives as potential therapeutic agents, demonstrating the diverse biological activities that these molecules can exhibit (Hebishy et al., 2020; Rahmouni et al., 2016).
Propiedades
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-11-4-3-5-14(10-11)22-12(2)16(20-21-22)17(23)19-13-6-8-15(9-7-13)26(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVRYYKYJDIEDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B2392350.png)
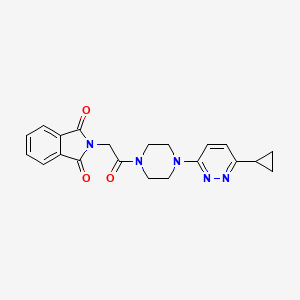
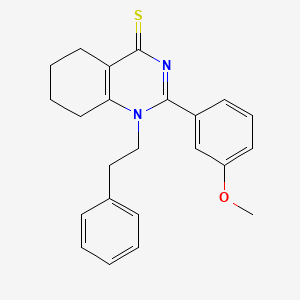
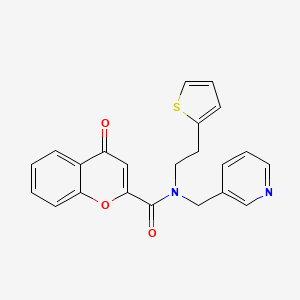
![6-Phenyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2392360.png)
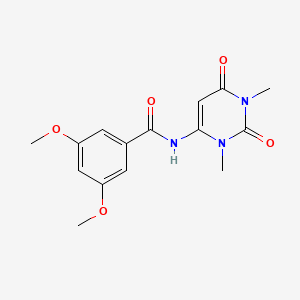
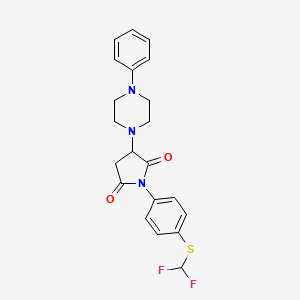
![8-(2,3-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2392365.png)
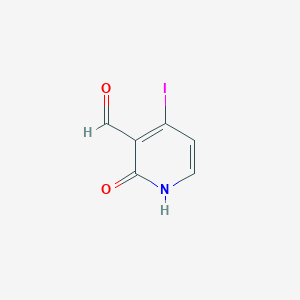
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B2392368.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2392369.png)
![N-(2,4-dimethylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2392371.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2392372.png)
